molecular formula C9H9NO B046080 2-(3-Vinyl-2-oxiranyl)pyridine CAS No. 119883-70-4

2-(3-Vinyl-2-oxiranyl)pyridine

Cat. No. B046080
M. Wt: 147.17 g/mol
InChI Key: KQZCYCFEWMAJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Vinyl-2-oxiranyl)pyridine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring and an epoxy group. The unique structure of this compound makes it a valuable tool for researchers in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-(3-Vinyl-2-oxiranyl)pyridine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair.

Biochemical And Physiological Effects

In addition to its antitumor activity, 2-(3-Vinyl-2-oxiranyl)pyridine has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3-Vinyl-2-oxiranyl)pyridine in lab experiments is its unique structure, which allows for the synthesis of novel compounds with potential applications in various fields. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(3-Vinyl-2-oxiranyl)pyridine. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the synthesis of novel materials with potential applications in electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-Vinyl-2-oxiranyl)pyridine can be achieved through a multistep process. One common method involves the reaction of 3-pyridylacetaldehyde with vinylmagnesium bromide, followed by epoxidation of the resulting vinyl alcohol with m-chloroperbenzoic acid. Another method involves the reaction of 3-pyridylacetaldehyde with vinylsulfone, followed by epoxidation with meta-chloroperoxybenzoic acid.

Scientific Research Applications

2-(3-Vinyl-2-oxiranyl)pyridine has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in medicinal chemistry. Studies have shown that this compound exhibits antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

CAS RN

119883-70-4

Product Name

2-(3-Vinyl-2-oxiranyl)pyridine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(3-ethenyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2

InChI Key

KQZCYCFEWMAJBR-UHFFFAOYSA-N

SMILES

C=CC1C(O1)C2=CC=CC=N2

Canonical SMILES

C=CC1C(O1)C2=CC=CC=N2

synonyms

Pyridine, 2-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

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